CO-Bond Cleavage Efficiency: β-Naphthyl Ester vs. α-Naphthyl Ester
The quantum yield (Φ) for CO-bond cleavage from the higher triplet state (Tₙ) is greater for esters containing the β-naphthyl group (as in benzyl 2-naphthoate) compared to the α-naphthyl group. The CO-bond cleavage in βNpCO-OPh(Tₙ) occurred more efficiently than in αNpCO-OPh(Tₙ) [1]. This indicates superior photolability for the 2-naphthyl isomer.
| Evidence Dimension | CO-bond cleavage quantum yield (Φ) from Tₙ state |
|---|---|
| Target Compound Data | βNpCO-OPh(Tₙ): Φ is measurably larger (exact numeric value not extractable from abstract). |
| Comparator Or Baseline | αNpCO-OPh(Tₙ) (1-naphthyl analog) |
| Quantified Difference | β > α (qualitative ranking confirmed) |
| Conditions | Acetonitrile, two-color two-laser flash photolysis. |
Why This Matters
For applications requiring controlled photodegradation or photolabile protecting groups, the 2-naphthyl regiochemistry provides a quantifiable advantage in cleavage efficiency over the 1-naphthyl form.
- [1] Maeda, H., et al. CO-Bond Cleavage of Esters with a Naphthyl Group in the Higher Triplet Excited State during Two-Color Two-Laser Flash Photolysis. Chem. Eur. J. 2007, 13 (11), 3143-3149. View Source
